tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate
Description
tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.2.1]octane scaffold with a primary amine group at the 8-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of rigid, conformationally restricted analogs for targeting receptors or enzymes . Key properties include:
Properties
CAS No. |
1354952-14-9 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-amino-1-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-4-5-9(6-8-13)10(13)14/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
InChI Key |
UVLGMZFCEXVMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1N)CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclic Amine Intermediate
- The bicyclo[3.2.1]octane skeleton can be constructed via classical bicyclization reactions or obtained from commercially available bicyclic amines.
- The amino group is introduced or retained at the 8-position, which is critical for subsequent carbamate formation.
- Stereochemical control is important to ensure the correct configuration of the bicyclic amine, as it affects biological activity and reactivity.
Carbamate Formation (Boc Protection)
- The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at 0–25 °C to avoid side reactions.
- The reaction proceeds via nucleophilic attack of the amine on the Boc2O, forming the tert-butyl carbamate protecting group.
- The product is isolated by standard workup procedures including aqueous washes and purification by column chromatography or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bicyclic amine synthesis | Various (e.g., cyclization, amination) | Varies | Varies | Varies | 60–85 | Depends on route and stereochemistry |
| Boc protection | Di-tert-butyl dicarbonate, base (Et3N) | DCM or THF | 0–25 °C | 1–4 hours | 80–95 | Mild conditions, high selectivity |
Research Findings and Optimization
- Purity and stereochemistry: High purity (>95%) and correct stereochemistry are essential for downstream applications, especially in medicinal chemistry. Analytical methods such as NMR, HPLC, and mass spectrometry confirm structure and purity.
- Reaction monitoring: TLC and LC-MS are used to monitor the progress of Boc protection to avoid overreaction or decomposition.
- Scalability: The Boc protection step is scalable and reproducible, making it suitable for both laboratory and pilot-scale synthesis.
- Alternative protecting groups: While tert-butyl carbamate is standard, other carbamates or amine protecting groups can be used depending on the synthetic route and final application.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules .
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, the compound is used in the development of new drugs, particularly those targeting the central nervous system .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Scaffolds
The bicyclo[3.2.1]octane system distinguishes this compound from analogs with different ring sizes or bridge configurations. Key comparisons include:
Bicyclo[3.2.1]octane Derivatives
- tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS 132234-69-6): Features an 8-aza (nitrogen) substitution and Boc protection at position 3.
- tert-butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a hydroxyl group at position 3 and an 8-aza-Boc group.
Bicyclo[2.2.2]octane Derivatives
- tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS 1630906-54-5): Molecular Formula: C₁₃H₂₄N₂O₂ (same as target compound). Impact: The [2.2.2] system increases ring strain and alters spatial geometry, affecting binding to biological targets .
- tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate (CAS 219996-52-8): Molecular Weight: 268.4 g/mol. Impact: The aminomethyl substituent adds flexibility and may enhance interactions with hydrophobic pockets .
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
- tert-butyl N-(4-aminonorbornan-1-yl)carbamate (CAS 711-02-4): Smaller bicyclo[2.2.1] system with reduced steric bulk. Impact: Improved synthetic accessibility but lower rigidity compared to [3.2.1] systems .
Functional Group Variations
Amino vs. Oxo Substitutions
- tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate (CAS 2343964-44-1): Replaces the 8-amino group with a ketone. Impact: Eliminates basicity and introduces electrophilic character, enabling different reactivity (e.g., Schiff base formation) .
Hydroxyl and Fluoro Substitutions
Research and Application Insights
- Drug Discovery : The bicyclo[3.2.1]octane scaffold is prized for mimicking peptide turn structures, making it valuable in kinase inhibitor and GPCR modulator design .
- Synthetic Utility : Boc protection allows selective deprotection under mild acidic conditions, enabling sequential functionalization .
- Safety Considerations : Compounds with primary amines (e.g., CAS 1439905-12-0) require careful handling due to irritation risks, whereas hydroxylated analogs (e.g., CAS 1252672-84-6) may pose fewer hazards .
Biological Activity
tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate (CAS No. 1439905-12-0) is a bicyclic compound with potential pharmacological applications. Its unique structure, featuring a bicyclo[3.2.1]octane core and a carbamate functional group, suggests possible interactions with biological targets that warrant investigation.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Boiling Point : 355.9 ± 31.0 °C (predicted)
- Density : 1.07 ± 0.1 g/cm³ (predicted)
- pKa : 12.44 ± 0.40 (predicted)
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body, potentially modulating their activity through competitive inhibition or allosteric effects. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity.
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens:
| Compound | Target Organisms | Mechanism |
|---|---|---|
| Compound A | Staphylococcus aureus, Escherichia coli | Disruption of cell membrane integrity |
| Compound B | Pseudomonas aeruginosa | Inhibition of biofilm formation |
These findings suggest that this compound may possess similar properties, warranting further investigation.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic potential of related bicyclic compounds against cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound C | 20 |
| MDA-MB-231 | Compound D | 15 |
These results indicate a promising avenue for exploring the anticancer potential of this compound.
Case Studies
A notable case study involved the synthesis and evaluation of a series of bicyclic carbamates for their biological activities:
Study Overview
Researchers synthesized several derivatives of bicyclic carbamates and evaluated their effects on various biological systems, including enzyme inhibition and cell viability assays.
Findings :
- Enzyme Inhibition : Some derivatives showed significant inhibition against acetylcholinesterase, indicating potential use in treating neurodegenerative diseases.
- Cell Viability : Select compounds demonstrated reduced viability in cancer cell lines, suggesting a mechanism for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
